molecular formula C14H19Br2ClN2O B588535 trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride CAS No. 15942-08-2

trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride

Cat. No.: B588535
CAS No.: 15942-08-2
M. Wt: 426.577
InChI Key: ICLHRFYBPXBCPE-UHFFFAOYSA-N
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Description

Trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H19Br2ClN2O and its molecular weight is 426.577. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Ambroxol Cyclic Impurity Hydrochloride, also known as trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride, primarily targets the soluble guanylate cyclase . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic guanosine monophosphate (cGMP), which is an important second messenger molecule in various signal transduction pathways .

Mode of Action

The compound interacts with its target by inhibiting the Nitric Oxide (NO)-dependent activation of soluble guanylate cyclase . This inhibition can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions .

Biochemical Pathways

The primary biochemical pathway affected by Ambroxol Cyclic Impurity Hydrochloride is the NO-cGMP signaling pathway . By inhibiting the NO-dependent activation of soluble guanylate cyclase, the compound reduces the accumulation of cGMP, which in turn affects various downstream effects such as mucus secretion and transport .

Pharmacokinetics

It is known that the compound is used in the treatment of acute and chronic respiratory conditions characterized by abnormal mucus secretion and impaired mucus transport .

Result of Action

The molecular and cellular effects of Ambroxol Cyclic Impurity Hydrochloride’s action primarily involve the reduction of mucus viscosity and improvement of mucociliary transport in the bronchial secretions . This leads to an easing of the patient’s breathing and is beneficial in the treatment of respiratory diseases associated with viscid or excessive mucus .

Action Environment

The action of Ambroxol Cyclic Impurity Hydrochloride can be influenced by environmental factors. For instance, one study found that an unknown impurity of Ambroxol was formed in the formulated drug under stress conditions [40°C /75% relative humidity (RH) for 6 months] . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as temperature and humidity .

Properties

IUPAC Name

4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Br2N2O.ClH/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11;/h5-6,11-12,17,19H,1-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLHRFYBPXBCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Br2ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680609
Record name 4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15942-08-2
Record name 4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-Dibrom-3-(cyclohexanol-1-yl-4)chinazolin Hydrochlorid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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